N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)propanamide
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Overview
Description
N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorobenzyl group, a benzofuro[3,2-d]pyrimidin core, and a propanamide moiety, making it an interesting subject for scientific research.
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanamide involves multiple steps, typically starting with the preparation of the benzofuro[3,2-d]pyrimidin core. This can be achieved through cyclization reactions involving appropriate precursors. The fluorobenzyl group is then introduced via nucleophilic substitution reactions, and the final step involves the formation of the propanamide moiety through amidation reactions. Industrial production methods would likely involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition or receptor binding.
Medicine: Due to its potential biological activity, it may be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction pathways. Detailed studies are required to elucidate the exact mechanism and molecular targets.
Comparison with Similar Compounds
N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,4-dihydro1benzofuro[3,2-d]pyrimidin-3(2H)-yl)propanamide can be compared with similar compounds such as:
2-fluoro-N-(4-methoxybenzyl)benzamide: This compound shares the fluorobenzyl group but differs in the core structure, leading to different properties and applications.
N-(4-((4-fluorobenzyl)thio)phenyl)-N’-(4-methoxyphenyl)thiourea:
The uniqueness of N-(4-fluorobenzyl)-3-(4-oxo-2-thioxo-1,4-dihydro1
Properties
Molecular Formula |
C20H16FN3O3S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)propanamide |
InChI |
InChI=1S/C20H16FN3O3S/c21-13-7-5-12(6-8-13)11-22-16(25)9-10-24-19(26)18-17(23-20(24)28)14-3-1-2-4-15(14)27-18/h1-8H,9-11H2,(H,22,25)(H,23,28) |
InChI Key |
NZKBCWVNOBDJKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)N(C(=S)N3)CCC(=O)NCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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